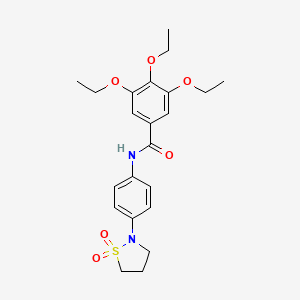
1-(2,5-dimethylbenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole
Vue d'ensemble
Description
1-(2,5-dimethylbenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic compound that has gained attention in the scientific community due to its potential use in drug development. This compound belongs to the class of indole-based compounds, which have shown promising results in various biological activities.
Mécanisme D'action
The mechanism of action of 1-(2,5-dimethylbenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. The compound has been shown to inhibit the expression of pro-inflammatory cytokines and to activate antioxidant enzymes. It has also been suggested to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to activate antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. In addition, 1-(2,5-dimethylbenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2,5-dimethylbenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole in lab experiments is its potential as a neuroprotective agent. The compound has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(2,5-dimethylbenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole. One direction is to further investigate its potential as a neuroprotective agent and to elucidate its mechanism of action in the brain. Another direction is to study its potential as an anticancer agent and to optimize its structure for improved efficacy. Additionally, the compound could be modified to improve its solubility and bioavailability for in vivo studies. Overall, 1-(2,5-dimethylbenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole shows promise as a lead compound for drug development and further research is warranted.
In conclusion, 1-(2,5-dimethylbenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic compound that has shown promising results in various biological activities. It has potential use in drug development as a neuroprotective agent, anticancer agent, and anti-inflammatory agent. Further research is needed to fully understand its mechanism of action and to optimize its structure for improved efficacy.
Applications De Recherche Scientifique
1-(2,5-dimethylbenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole has been studied for its potential use in drug development. It has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. The compound has also been tested for its potential as a neuroprotective agent and has shown promising results in animal models.
Propriétés
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-14(2)21-23-24-22(26-21)20-12-17-7-5-6-8-19(17)25(20)13-18-11-15(3)9-10-16(18)4/h5-12,14H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEFADWTDRQEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3311290.png)
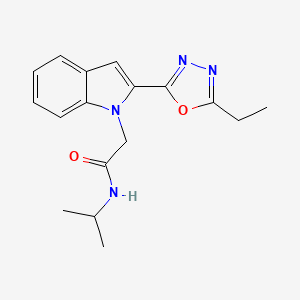
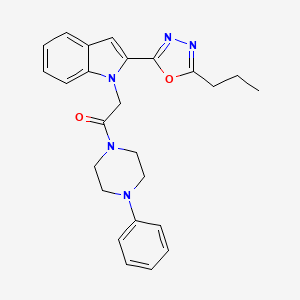
![N-(2,3-dimethylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311314.png)
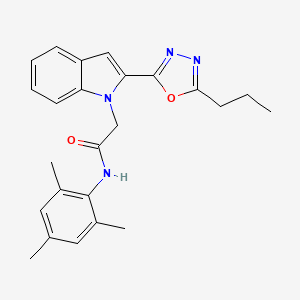
![N-(4-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311324.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311330.png)



![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3311386.png)
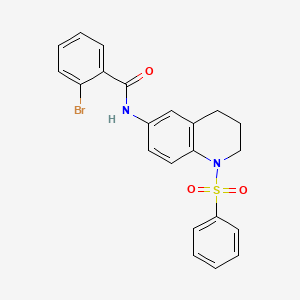
![5-bromo-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-furamide](/img/structure/B3311393.png)
